2-Bromo-4-chlorotoluene
Overview
Description
2-Bromo-4-chlorotoluene, also known as 2-bromo-4-chloro-1-methylbenzene, is an organic compound with the molecular formula C7H6BrCl. It is characterized by the presence of both bromine and chlorine atoms attached to a toluene ring. This compound is a colorless to pale yellow liquid and is used in various chemical processes due to its reactivity and functional groups .
Mechanism of Action
Target of Action
2-Bromo-4-chlorotoluene is a type of aryl halide . Aryl halides are known to undergo nucleophilic aromatic substitution reactions . The primary targets of this compound are likely to be nucleophiles that can participate in these reactions .
Mode of Action
The compound interacts with its targets through a mechanism known as nucleophilic aromatic substitution . This is a two-step process characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This results in the replacement of the halide group in the aromatic ring with the nucleophile .
Biochemical Pathways
The compound’s ability to undergo nucleophilic aromatic substitution suggests it could potentially influence pathways involving the synthesis or degradation of aromatic compounds .
Pharmacokinetics
Factors such as the compound’s molecular weight (20548 g/mol) , boiling point (112°C) , and specific gravity (1.54) could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific nucleophile it interacts with and the context of the biochemical pathway in which the reaction occurs. The compound’s ability to participate in nucleophilic aromatic substitution could potentially lead to the synthesis of new aromatic compounds or the modification of existing ones .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be enhanced under conditions that favor nucleophilic aromatic substitution reactions .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-chlorotoluene plays a crucial role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can react with strong bases like sodium amide to yield aniline derivatives . The presence of electron-withdrawing groups such as bromine and chlorine enhances its reactivity, making it a valuable intermediate in organic synthesis.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. The compound can modulate cellular metabolism by affecting the activity of specific enzymes involved in metabolic pathways. For example, it has been observed to impact the nucleophilic substitution reactions in benzene derivatives, which can lead to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. The compound’s electron-withdrawing groups facilitate nucleophilic substitution reactions, where it initially forms a negatively charged intermediate before losing a halide anion . This mechanism is crucial for its role in biochemical reactions and its impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. It is generally stable when stored in a sealed, dry environment at room temperature . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical experiments. Long-term studies have shown that its impact on cellular function can vary, with potential changes in enzyme activity and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to adverse effects such as skin irritation and respiratory issues . Studies have shown that the compound’s impact on cellular processes and enzyme activity can be dose-dependent, with higher doses potentially leading to significant changes in metabolic pathways and gene expression.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can affect metabolic flux and alter metabolite levels by participating in nucleophilic substitution reactions. The compound’s electron-withdrawing groups enhance its reactivity, making it a key player in the synthesis of complex organic molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can be influenced by its chemical properties, such as its ability to form stable intermediates during biochemical reactions . The compound’s distribution within the cell can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s ability to interact with specific enzymes and proteins within these compartments can influence its biochemical properties and cellular effects .
Preparation Methods
2-Bromo-4-chlorotoluene can be synthesized through several methods. One common synthetic route involves the bromination of 4-chlorotoluene using bromine in the presence of a catalyst. Another method includes the reaction of 5-chloro-2-methylaniline with bromine . Industrial production methods often involve the use of diazotization and subsequent halogenation reactions to introduce the bromine and chlorine atoms onto the toluene ring .
Chemical Reactions Analysis
2-Bromo-4-chlorotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding toluene derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-Bromo-4-chlorotoluene is utilized in various scientific research applications:
Comparison with Similar Compounds
2-Bromo-4-chlorotoluene can be compared with other halogenated toluenes such as:
2-Chlorotoluene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromotoluene: Lacks the chlorine atom, affecting its reactivity and the types of reactions it can undergo.
2-Bromo-6-chlorotoluene: Has a different substitution pattern, leading to variations in its chemical behavior and applications
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes and applications.
Properties
IUPAC Name |
2-bromo-4-chloro-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUUXPHPCXHYGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346139 | |
Record name | 2-Bromo-4-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27139-97-5 | |
Record name | 2-Bromo-4-chloro-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27139-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2-bromo-4-chlorotoluene and what information do they provide about the molecule?
A1: The research paper utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze this compound []. These techniques provide complementary information about the vibrational modes of the molecule, which are directly related to its structure and bonding.
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